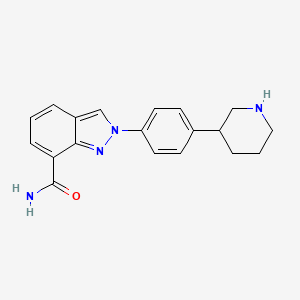

2-(4-(piperidin-3-yl)fenil)-2H-indazol-7-carboxamida

Descripción general

Descripción

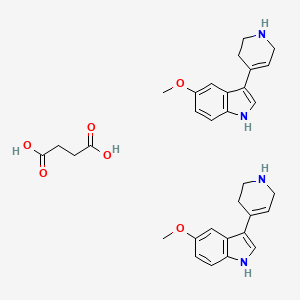

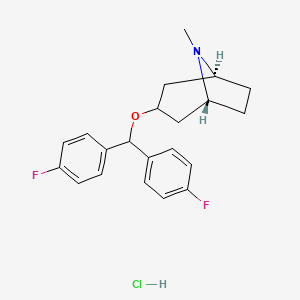

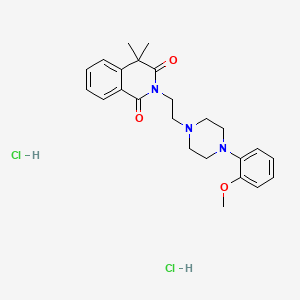

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Racemato de MK-4827: Aplicaciones de investigación científica

Tratamiento del cáncer Inhibición de PARP1/2: El racemato de MK-4827, también conocido como racemato de Niraparib, es un inhibidor selectivo de PARP1/2, que son proteínas implicadas en la reparación del ADN. Ha mostrado potencial en el tratamiento de cánceres con defectos específicos de reparación del ADN como terapia de un solo agente. Los experimentos in vitro han demostrado que MK-4827 inhibe significativamente PARP1 y 2, con valores de IC50 de 3.8 y 2.1 nM respectivamente . También inhibe la proliferación de células cancerosas con genes BRCA-1 y BRCA-2 mutados .

Mejora de la radioterapia: MK-4827 se ha estudiado por su potencial para mejorar la eficacia de la radioterapia, particularmente en tumores con diferentes estados de p53. Los modelos preclínicos sugieren que MK-4827 podría mejorar la efectividad de la radioterapia en varios xenoinjertos tumorales humanos .

3. Letalidad sintética en líneas celulares mutantes de BRCA En modelos preclínicos, MK-4827 ha mostrado una excelente actividad de monoterapia en un gran panel de líneas celulares mutantes de BRCA, con al menos 10 veces más selectividad que las líneas celulares de tipo salvaje de BRCA . Esto sugiere su uso para atacar cánceres que albergan estas mutaciones genéticas específicas.

Potencial para terapias combinadas: Si bien MK-4827 como agente único no tuvo efecto sobre el crecimiento tumoral, se está explorando su combinación con otros tratamientos como la radioterapia para mejorar los resultados terapéuticos .

Biodisponibilidad oral: Como compuesto de biodisponibilidad oral, MK-4827 ofrece comodidad y facilidad de administración para los pacientes que se someten a tratamiento, lo que es un aspecto importante en entornos clínicos .

Mecanismo De Acción

Target of Action

MK-4827 Racemate, also known as Niraparib Racemate, is a selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) . PARP1 and PARP2 are proteins that play a key role in DNA repair and genomic stability .

Mode of Action

MK-4827 Racemate inhibits PARP1/2 by binding to the enzyme’s active site, preventing it from performing its function in the DNA repair process . This inhibition leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes .

Biochemical Pathways

The inhibition of PARP1/2 by MK-4827 Racemate affects the DNA repair pathway. In normal cells, PARP1/2 is involved in the repair of single-strand DNA breaks. When PARP1/2 is inhibited, these breaks can progress to double-strand breaks, which are more difficult for the cell to repair .

Result of Action

The inhibition of PARP1/2 by MK-4827 Racemate leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes . This can lead to cell death, particularly in cancer cells that rely on PARP1/2 for survival .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation of using 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is its potential off-target effects, as it has been shown to interact with other receptors such as the serotonin receptor and the sigma-1 receptor. Additionally, the use of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in animal studies may not fully reflect the effects of CB1 receptor blockade in humans, as there are species differences in the expression and function of the endocannabinoid system.

Direcciones Futuras

There are several potential future directions for research involving 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of immune function, as CB1 receptors are expressed on immune cells and have been shown to modulate immune responses. Additionally, the potential therapeutic applications of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression, warrant further investigation. Finally, the development of more selective CB1 receptor antagonists that do not have off-target effects could improve the specificity and reliability of research involving the endocannabinoid system.

Análisis Bioquímico

Biochemical Properties

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide plays a crucial role in biochemical reactions by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP1/2, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound exhibits high selectivity for PARP1/2 with IC50 values of 3.8 nM and 2.1 nM, respectively .

Cellular Effects

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and inhibiting DNA repair mechanisms. This leads to the activation of cell death pathways, including apoptosis. Additionally, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP1/2 .

Molecular Mechanism

The molecular mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its binding to the catalytic domain of PARP1/2 enzymes. This binding inhibits the enzymatic activity of PARP1/2, preventing the synthesis of poly (ADP-ribose) chains that are essential for DNA repair. As a result, cells accumulate DNA damage, leading to genomic instability and cell death. The inhibition of PARP1/2 by 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide also affects gene expression by altering the transcriptional regulation of DNA repair genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against PARP1/2. Prolonged exposure to this compound can lead to its degradation and reduced efficacy. Long-term studies have shown that 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can cause sustained DNA damage and persistent inhibition of DNA repair mechanisms, resulting in long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1/2 activity and induces DNA damage without causing significant toxicity. At higher doses, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can lead to toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is involved in metabolic pathways related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in the base excision repair pathway, leading to the inhibition of DNA repair processes. This interaction affects metabolic flux and metabolite levels, resulting in the accumulation of DNA damage and cell death .

Transport and Distribution

Within cells and tissues, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This interaction affects the localization and accumulation of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is primarily within the nucleus, where it exerts its inhibitory effects on PARP1/2 enzymes. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific nuclear compartments. This subcellular localization is critical for its activity and function in inhibiting DNA repair mechanisms .

Propiedades

IUPAC Name |

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

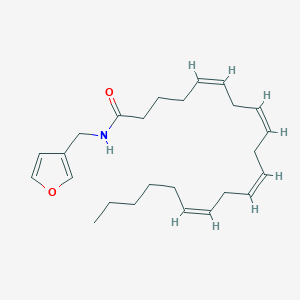

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)